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Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-

based therapeutics, such as mRNA and siRNA. The critical quality attributes of these LNPs,

including particle size, surface charge, and encapsulation efficiency, directly impact their in vivo

performance, including biodistribution, cellular uptake, and therapeutic efficacy. This document

provides a detailed protocol for the characterization of lipid nanoparticles formulated with the

ionizable lipid TCL053. TCL053 is an ionizable lipid carrier designed for the efficient delivery of

nucleic acids, such as Cas9 mRNA and sgRNA, particularly to skeletal muscle.[1][2][3][4] A

typical formulation involves the combination of TCL053 with other lipids such as

Dipalmitoylphosphatidylcholine (DPPC), cholesterol, and a PEGylated lipid like DMG-PEG.[1]

[2]

These protocols outline the methodologies for assessing the key physicochemical properties of

TCL053 LNPs to ensure batch-to-batch consistency and to predict their biological activity.

Summary of Key Characterization Parameters
The following table summarizes the critical quality attributes for TCL053 LNP characterization

and the corresponding analytical techniques.
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Parameter
Analytical
Technique

Description
Typical Values for a
TCL053 LNP
Formulation

Particle Size

(Hydrodynamic

Diameter)

Dynamic Light

Scattering (DLS)

Measures the average

size of the LNPs in

suspension. Particle

size is a critical

parameter influencing

the biodistribution and

cellular uptake of the

nanoparticles.[5][6]

70 - 100 nm

Polydispersity Index

(PDI)

Dynamic Light

Scattering (DLS)

Indicates the breadth

of the particle size

distribution. A lower

PDI value signifies a

more monodisperse

and uniform LNP

population.[7]

< 0.2

Zeta Potential
Electrophoretic Light

Scattering (ELS)

Measures the surface

charge of the LNPs.

The zeta potential is

indicative of the

colloidal stability of the

LNP suspension and

can influence

interactions with

biological membranes.

[8][9][10]

Near-neutral at

physiological pH

Particle Concentration Nanoparticle Tracking

Analysis (NTA)

Determines the

number of particles

per unit volume. This

is crucial for accurate

dosing and for

understanding the

1 x 10¹² - 1 x 10¹⁴

particles/mL
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formulation process.

[11]

Encapsulation

Efficiency (%EE)
RiboGreen Assay

Quantifies the

percentage of the

nucleic acid payload

that is successfully

encapsulated within

the LNPs.[12][13]

> 90%

Morphology and Size

Verification

Cryogenic

Transmission Electron

Microscopy (Cryo-

TEM)

Provides direct

visualization of the

LNP structure, size,

and lamellarity in a

near-native state.[14]

[15][16][17]

Spherical, unilamellar

vesicles

Experimental Protocols
Particle Size and Polydispersity Index (PDI) by Dynamic
Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian

motion of particles in suspension. The rate of these fluctuations is related to the particle size

through the Stokes-Einstein equation.

Materials:

TCL053 LNP sample

1X Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter

DLS instrument (e.g., Malvern Zetasizer)

Low-volume disposable cuvettes

Protocol:
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Allow the TCL053 LNP sample and 1X PBS to equilibrate to room temperature.

Dilute the LNP sample in 1X PBS to an appropriate concentration for DLS measurement.

The optimal concentration should be determined empirically to obtain a stable and

reproducible count rate. A typical dilution is 1:100.

Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent

aggregation.

Transfer the diluted sample to a clean, dust-free cuvette.

Place the cuvette in the DLS instrument.

Set the instrument parameters, including the dispersant properties (viscosity and refractive

index of 1X PBS) and the measurement temperature (typically 25°C).

Perform the measurement. Most instruments will automatically determine the optimal

measurement duration and number of acquisitions.

Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).

Zeta Potential by Electrophoretic Light Scattering (ELS)
Principle: ELS measures the velocity of charged particles in an electric field. This velocity, or

electrophoretic mobility, is then used to calculate the zeta potential, which is the electric

potential at the slipping plane of the particle.[18]

Materials:

TCL053 LNP sample

10 mM NaCl solution, filtered through a 0.22 µm filter

ELS instrument (e.g., Malvern Zetasizer with a folded capillary cell)

Folded capillary cells

Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b11929823?utm_src=pdf-body
https://2024.sci-hub.se/6482/ed4da6e6c3b942035435bef21bdaaca4/smith2017.pdf
https://www.benchchem.com/product/b11929823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilute the TCL053 LNP sample in 10 mM NaCl solution. The low ionic strength of the

dispersant is important for a reliable zeta potential measurement.

Gently mix the diluted sample.

Carefully inject the sample into the folded capillary cell, ensuring no air bubbles are

introduced.

Place the cell into the instrument.

Set the instrument parameters, including the dispersant properties and measurement

temperature.

Perform the measurement. The instrument will apply an electric field and measure the

electrophoretic mobility of the particles.

Record the mean zeta potential value.

Particle Concentration by Nanoparticle Tracking
Analysis (NTA)
Principle: NTA visualizes and tracks the Brownian motion of individual nanoparticles in a liquid

sample. The Stokes-Einstein equation is then used to determine the size of each tracked

particle, and by counting the number of particles in a known volume, the concentration is

calculated.

Materials:

TCL053 LNP sample

Nuclease-free water, filtered through a 0.22 µm filter

NTA instrument (e.g., Malvern NanoSight)

Sterile syringes and needles

Protocol:
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Dilute the TCL053 LNP sample in nuclease-free water to a concentration that results in 20-

100 particles per frame for optimal tracking. This often requires serial dilutions.

Prime the instrument with nuclease-free water.

Load the diluted sample into the sample chamber using a sterile syringe.

Adjust the camera focus and detection threshold to ensure that all particles are being

accurately tracked.

Capture a video of the particle movement for a set duration (e.g., 60 seconds).

The NTA software will analyze the video to determine the particle size distribution and

concentration.

Record the particle concentration (particles/mL) and the mean/mode particle size.

Encapsulation Efficiency by RiboGreen Assay
Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in

fluorescence upon binding to nucleic acids. By measuring the fluorescence of the LNP sample

before and after lysis with a detergent, the amount of encapsulated nucleic acid can be

determined.[19][20][21]

Materials:

TCL053 LNP sample containing nucleic acid

Quant-iT RiboGreen RNA Assay Kit (or equivalent)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

Triton X-100 (2% v/v solution in nuclease-free water)

Nuclease-free water

96-well black, flat-bottom plate

Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)
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Protocol:

Prepare RNA Standards: Create a standard curve of the free nucleic acid (the same type as

encapsulated in the LNPs) in TE buffer.

Sample Preparation:

Intact LNPs (External RNA): Dilute the TCL053 LNP sample in TE buffer.

Lysed LNPs (Total RNA): Dilute the TCL053 LNP sample in TE buffer containing 0.1%

Triton X-100 to lyse the nanoparticles and release the encapsulated RNA. Incubate for 10

minutes at room temperature.

Assay:

Add the prepared RNA standards and diluted LNP samples (intact and lysed) to the 96-

well plate in triplicate.

Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer

according to the manufacturer's instructions.

Add the RiboGreen working solution to all wells.

Incubate for 5 minutes at room temperature, protected from light.

Measurement: Measure the fluorescence using a plate reader.

Calculation:

Determine the concentration of RNA in the intact and lysed samples using the standard

curve.

Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total

RNA - External RNA) / Total RNA] x 100

Morphology and Size Verification by Cryogenic
Transmission Electron Microscopy (Cryo-TEM)
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Principle: Cryo-TEM involves flash-freezing a thin film of the LNP suspension in liquid ethane,

preserving the nanoparticles in a vitrified, near-native state. The frozen sample is then imaged

under a transmission electron microscope at cryogenic temperatures.

Materials:

TCL053 LNP sample

TEM grids (e.g., lacey carbon)

Vitrification robot (e.g., Vitrobot)

Liquid ethane and liquid nitrogen

Cryo-transmission electron microscope

Protocol:

Glow-discharge the TEM grids to make them hydrophilic.

Apply a small volume (3-4 µL) of the TCL053 LNP suspension to the grid.

Place the grid in the vitrification robot. The robot will blot away excess liquid to create a thin

film.

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.

Image the grid at various magnifications to observe the overall sample quality and individual

LNP morphology.

Acquire high-resolution images to assess the size, shape, and lamellarity of the LNPs.

Visualizations
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Caption: Experimental workflow for TCL053 LNP characterization.
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Caption: Hypothetical signaling pathway for mRNA delivery by TCL053 LNPs.
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Caption: Logical relationships between LNP characterization parameters.
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Available at: [https://www.benchchem.com/product/b11929823#protocol-for-tcl053-lnp-
characterization-and-sizing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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